Fmoc-4-(4-bromophenyl)-piperidine-4-carboxylic acid
Overview
Description
Fmoc-4-(4-bromophenyl)-piperidine-4-carboxylic acid: is a chemical compound that belongs to the family of piperidine derivatives. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromophenyl group, and a piperidine ring. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-(4-bromophenyl)-piperidine-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.
Attachment of the Fmoc Group: The Fmoc group is introduced through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bromophenyl group or other functional groups within the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the bromophenyl group.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-4-(4-bromophenyl)-piperidine-4-carboxylic acid is widely used as a protecting group in peptide synthesis to protect amino groups during coupling reactions.
Biology:
Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for research in protein engineering and drug design.
Medicine:
Drug Development: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industry:
Material Science: The compound finds applications in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
Mechanism: The primary mechanism of action of Fmoc-4-(4-bromophenyl)-piperidine-4-carboxylic acid involves its role as a protecting group. The Fmoc group protects amino groups during chemical reactions, preventing unwanted side reactions. The bromophenyl group can participate in various chemical reactions, allowing for further functionalization of the molecule.
Molecular Targets and Pathways:
Amino Groups: The Fmoc group specifically targets amino groups, protecting them during synthesis.
Reaction Pathways: The compound can undergo various reaction pathways, including oxidation, reduction, and substitution, depending on the reagents and conditions used.
Comparison with Similar Compounds
Fmoc-4-bromophenylalanine: Similar in structure but with an alanine backbone instead of a piperidine ring.
Fmoc-4-bromophenylpropionic acid: Similar but with a propionic acid backbone.
Uniqueness:
Piperidine Ring: The presence of the piperidine ring in Fmoc-4-(4-bromophenyl)-piperidine-4-carboxylic acid provides unique chemical properties and reactivity compared to similar compounds with different backbones.
Versatility: The compound’s ability to undergo various chemical reactions makes it highly versatile for use in different fields of research and industry.
Properties
IUPAC Name |
4-(4-bromophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrNO4/c28-19-11-9-18(10-12-19)27(25(30)31)13-15-29(16-14-27)26(32)33-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVOLEMRWXWNPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701152184 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 4-(4-bromophenyl)-1,4-piperidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701152184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913542-81-1 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 4-(4-bromophenyl)-1,4-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913542-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 4-(4-bromophenyl)-1,4-piperidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701152184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-bromophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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